3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE
Overview
Description
3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a benzoyl group, an iodine atom, and a phenyl group attached to a tetrahydropyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the tetrahydropyrroloquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst.
Addition of the phenyl group: This can be done through a Suzuki-Miyaura coupling reaction using a phenylboronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain atoms within the molecule.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the iodine atom.
Scientific Research Applications
3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a quinoline core structure, such as quinine and chloroquine.
Benzoyl-substituted compounds: Molecules like benzoyl peroxide and benzoyl chloride.
Iodo-substituted compounds: Compounds such as iodobenzene and iodoform.
Uniqueness
3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE is unique due to its combination of functional groups and its tetrahydropyrroloquinoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-benzoyl-7-iodo-2-phenyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-1,3-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18IN3O/c28-21-12-13-22-20(15-21)11-14-24-27(17-30,26(32)19-9-5-2-6-10-19)25(23(16-29)31(22)24)18-7-3-1-4-8-18/h1-15,23-25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKOBBDOOLIQTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N3C(C2(C#N)C(=O)C4=CC=CC=C4)C=CC5=C3C=CC(=C5)I)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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